4-chloro-1-(4-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
Description
The compound "4-{[4-CHLORO-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER" is an intricate organic molecule that has found its place in various scientific fields due to its unique chemical properties. Its structure features a combination of chloro, methoxy, and pyrazole groups, contributing to its multifaceted reactivity and functionality.
Properties
Molecular Formula |
C25H23ClN2O3 |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H23ClN2O3/c1-29-20-10-4-17(5-11-20)16-28-25(19-8-14-22(31-3)15-9-19)23(26)24(27-28)18-6-12-21(30-2)13-7-18/h4-15H,16H2,1-3H3 |
InChI Key |
XAARCDJNTMPIMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)OC)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods
In an industrial setting, the production of this compound would likely be conducted in a batch or continuous flow reactor, ensuring consistent quality and scalability. Use of catalysts and optimization of reaction parameters are critical to maximize efficiency and minimize waste. The purification process typically involves crystallization, distillation, or chromatography techniques.
Chemical Reactions Analysis
Common Reagents and Conditions
For substitution reactions, common reagents include strong nucleophiles like hydroxide or amines. Oxidation reactions may use agents like potassium permanganate or chromium trioxide, while reduction reactions often employ hydrogen gas with a metal catalyst or hydride donors like sodium borohydride.
Major Products Formed
The major products from these reactions vary based on the specific type of reaction. Substitution typically yields derivatives with the nucleophile replacing the chloro group. Oxidation products may include quinones or hydroxylated derivatives, while reduction often leads to the addition of hydrogen atoms to the aromatic rings or other reducible groups.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. In pharmacology, it may interact with specific molecular targets such as enzymes or receptors, altering their activity or signaling pathways. The chloro and methoxy groups are often crucial for binding to these targets, while the pyrazole ring can modulate the compound's electronic properties and reactivity.
Comparison with Similar Compounds
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